4-(4-Iodophenyl)-2,6-diphenylpyridine 4-(4-Iodophenyl)-2,6-diphenylpyridine
Brand Name: Vulcanchem
CAS No.: 1484-71-5
VCID: VC21430800
InChI: InChI=1S/C23H16IN/c24-21-13-11-17(12-14-21)20-15-22(18-7-3-1-4-8-18)25-23(16-20)19-9-5-2-6-10-19/h1-16H
SMILES: C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)I
Molecular Formula: C23H16IN
Molecular Weight: 433.3g/mol

4-(4-Iodophenyl)-2,6-diphenylpyridine

CAS No.: 1484-71-5

Cat. No.: VC21430800

Molecular Formula: C23H16IN

Molecular Weight: 433.3g/mol

* For research use only. Not for human or veterinary use.

4-(4-Iodophenyl)-2,6-diphenylpyridine - 1484-71-5

Specification

CAS No. 1484-71-5
Molecular Formula C23H16IN
Molecular Weight 433.3g/mol
IUPAC Name 4-(4-iodophenyl)-2,6-diphenylpyridine
Standard InChI InChI=1S/C23H16IN/c24-21-13-11-17(12-14-21)20-15-22(18-7-3-1-4-8-18)25-23(16-20)19-9-5-2-6-10-19/h1-16H
Standard InChI Key DDEWOVBHRLKZSI-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)I
Canonical SMILES C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)I

Introduction

Fundamental Properties and Identification

4-(4-Iodophenyl)-2,6-diphenylpyridine is an aromatic heterocyclic compound belonging to the pyridine family. It features a central pyridine ring with two phenyl groups at positions 2 and 6, and a para-iodophenyl group at position 4. This structural arrangement confers specific physical, chemical, and electronic properties that distinguish it from other pyridine derivatives.

Physical and Chemical Properties

The compound is identified by several key parameters that facilitate its recognition and utilization in scientific research.

Table 1: Key Identification Parameters of 4-(4-Iodophenyl)-2,6-diphenylpyridine

ParameterValue
CAS Number1484-71-5
Molecular FormulaC₂₃H₁₆IN
Molecular Weight433.3 g/mol
PubChem CID627894

The molecular structure consists of 23 carbon atoms, 16 hydrogen atoms, one nitrogen atom, and one iodine atom, arranged in a specific configuration that determines its chemical behavior . The presence of the iodine atom, with its relatively large atomic radius and polarizable electron cloud, significantly influences the compound's reactivity patterns and intermolecular interactions.

Structural Characteristics

The three-dimensional structure of 4-(4-Iodophenyl)-2,6-diphenylpyridine exhibits interesting conformational features that influence its physical properties and reactivity.

Conformational Analysis

By examining structurally similar compounds, we can infer certain conformational characteristics of 4-(4-Iodophenyl)-2,6-diphenylpyridine. In related compounds like 4-(4-Chlorophenyl)-2,6-diphenylpyridine, the benzene rings display a disrotatory arrangement with respect to the central pyridine ring . The angles between these aromatic rings and the pyridine core typically range from approximately 20° to 38°, with the phenyl groups at positions 2 and 6 generally forming smaller angles with the pyridine ring compared to the substituted phenyl group at position 4 .

Crystal Structure Insights

Synthesis Methods

The synthesis of 4-(4-Iodophenyl)-2,6-diphenylpyridine can be approached through several methods, drawing from established procedures for structurally similar compounds.

Cross-Coupling Reactions

One potential synthetic route involves palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling, which has been successfully employed for related pyridine derivatives. This approach would typically involve the reaction of an appropriately substituted pyridine precursor with an iodophenyl boronic acid or boronate ester.

Direct Functionalization

Another approach might involve the direct iodination of 2,4,6-triphenylpyridine or the conversion of other halogenated derivatives (such as 4-(4-bromophenyl)-2,6-diphenylpyridine) through halogen exchange reactions. This methodology would leverage the differential reactivity of aryl halides, with the potential for selective transformations.

Applications

4-(4-Iodophenyl)-2,6-diphenylpyridine demonstrates considerable versatility in its applications across multiple scientific domains. Its unique structural features and reactivity profile make it valuable in various research and development contexts.

Materials Science Applications

The structural characteristics of 4-(4-Iodophenyl)-2,6-diphenylpyridine make it potentially valuable in materials science, particularly in applications requiring specific electronic or optical properties.

Table 2: Potential Materials Science Applications

Application AreaPotential UtilityKey Property
Organic ElectronicsBuilding block for semiconducting materialsExtended π-conjugation
PhotovoltaicsComponent in light-harvesting systemsPhotoresponsive properties
Organic Light-Emitting DiodesEmissive or electron-transporting layerElectronic structure
Chemical SensorsRecognition element for specific analytesHalogen bonding capabilities

The iodine substituent, with its distinctive electronic properties, could provide unique advantages in these applications compared to other halogenated derivatives.

Reactivity and Chemical Transformations

The reactivity profile of 4-(4-Iodophenyl)-2,6-diphenylpyridine is significantly influenced by the presence of the iodine atom and the electronic structure of the molecule as a whole.

Halogen Exchange Reactions

As an aryl iodide, 4-(4-Iodophenyl)-2,6-diphenylpyridine can potentially undergo halogen exchange reactions, allowing for its conversion to other halogenated derivatives or serving as a precursor for more complex transformations.

Cross-Coupling Chemistry

The carbon-iodine bond in 4-(4-Iodophenyl)-2,6-diphenylpyridine is particularly reactive toward oxidative addition with transition metal catalysts, making this compound an excellent substrate for various cross-coupling reactions. Similar compounds have been used in Suzuki-Miyaura reactions, suggesting that 4-(4-Iodophenyl)-2,6-diphenylpyridine could serve as a valuable building block for the synthesis of more complex molecular architectures.

Comparison with Related Compounds

The properties and applications of 4-(4-Iodophenyl)-2,6-diphenylpyridine can be better understood by comparing it with structurally related compounds that differ primarily in the substituent at the para position of the phenyl group at position 4.

Table 3: Comparison of 4-(4-X-phenyl)-2,6-diphenylpyridine Derivatives

Compound (X = )Molecular FormulaMolecular Weight (g/mol)CAS NumberNotable Features
Iodo (I)C₂₃H₁₆IN433.31484-71-5Most reactive in cross-coupling; largest halogen
Bromo (Br)C₂₃H₁₆BrN386.31498-81-3Good substrate for coupling reactions
Chloro (Cl)C₂₃H₁₆ClN341.8N/AForms specific crystal structures with disrotatory arrangement
Fluoro (F)C₂₃H₁₆FN325.41498-83-5Smallest halogen; potentially different electronic properties
Methoxy (OCH₃)C₂₄H₁₉NO337.4N/AElectron-donating group; distinct electronic properties
Nitro (NO₂)C₂₃H₁₆N₂O₂352.483993-82-2Electron-withdrawing group; potential for reduction to amine

This comparison reveals how systematic variation of the para substituent influences the physical, chemical, and potentially biological properties of these pyridine derivatives. The iodo derivative, with its distinctive characteristics resulting from the larger halogen atom, occupies a specific niche in this family of compounds.

Research Directions and Future Perspectives

The unique structural and electronic properties of 4-(4-Iodophenyl)-2,6-diphenylpyridine suggest several promising research directions that merit further investigation.

Synthetic Methodology Development

The development of more efficient and selective methods for the synthesis of 4-(4-Iodophenyl)-2,6-diphenylpyridine represents an important research direction. This includes the exploration of novel catalytic systems, green chemistry approaches, and one-pot procedures that could streamline access to this valuable building block.

Structure-Property Relationship Studies

Comprehensive studies correlating the structural features of 4-(4-Iodophenyl)-2,6-diphenylpyridine with its physical, chemical, and biological properties would provide valuable insights for rational design of functional materials and bioactive compounds based on this structural template.

Applications Development

The exploration of specific applications in areas such as photovoltaics, chemical sensing, and drug discovery represents a significant opportunity for translating the fundamental properties of 4-(4-Iodophenyl)-2,6-diphenylpyridine into practical technologies and therapeutic approaches.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator